molecular formula C6H4ClIO B1592612 4-Chloro-3-iodophenol CAS No. 202982-72-7

4-Chloro-3-iodophenol

Cat. No.: B1592612
CAS No.: 202982-72-7
M. Wt: 254.45 g/mol
InChI Key: UPIATGHEVZKVRT-UHFFFAOYSA-N
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Description

4-Chloro-3-iodophenol is an organohalogen compound with the molecular formula C6H4ClIO. It is a derivative of phenol, where the hydrogen atoms at positions 4 and 3 on the benzene ring are replaced by chlorine and iodine atoms, respectively. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.

Scientific Research Applications

4-Chloro-3-iodophenol is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis, particularly in the formation of complex molecules through substitution and coupling reactions.

    Biology: In the study of enzyme inhibition and as a probe for investigating biological pathways involving halogenated phenols.

    Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of bioactive compounds.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3-iodophenol can be synthesized through several methods, including nucleophilic aromatic substitution and halogenation reactions. One common method involves the iodination of 4-chlorophenol using iodine and an oxidizing agent such as sodium iodate. The reaction typically occurs in an acidic medium to facilitate the substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, using controlled reaction conditions such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The halogen atoms can be reduced to form the corresponding hydroxybenzene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Reactions: Products include substituted phenols with various functional groups.

    Oxidation Reactions: Products include quinones and other oxidized phenolic compounds.

    Reduction Reactions: Products include hydroxybenzene derivatives.

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodophenol involves its reactivity towards nucleophiles and electrophiles. The presence of both chlorine and iodine atoms on the benzene ring makes it a versatile intermediate in various chemical reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with other molecules.

Molecular Targets and Pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.

    Biological Pathways: It can affect biological pathways involving halogenated phenols, influencing cellular processes and metabolic reactions.

Comparison with Similar Compounds

4-Chloro-3-iodophenol can be compared with other halogenated phenols, such as:

  • 4-Chloro-2-iodophenol
  • 3-Chloro-4-iodophenol
  • 2-Chloro-5-iodophenol

Uniqueness: The unique combination of chlorine and iodine atoms at specific positions on the benzene ring gives this compound distinct reactivity and properties compared to its isomers and other halogenated phenols. This uniqueness makes it valuable in specific synthetic applications and research studies.

Properties

IUPAC Name

4-chloro-3-iodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPIATGHEVZKVRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10628976
Record name 4-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202982-72-7
Record name 4-Chloro-3-iodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202982-72-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-iodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10628976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-chloro-2-iodo-4-methoxybenzene (2.68 g, 10.0 mmol) in dichloromethane (20 ml) was dropped under ice cooling 0.91M boron tribromide in dichloromethane (13.0 ml, 12.0 mmol). The mixture was stirred for 1 hour under ice cooling and for a day at room temperature. To the reaction mixture was added an aqueous saturated sodium hydrogencarbonate solution. The mixture was acidified with concentrated hydrochloric acid and extracted with ethyl acetate. The organic layer was washed with an aqueous saturated sodium chloride solution and dried over sodium sulfate. The solvent was removed to give the subject compound as pale brown crystals (2.61 g, quantitatively).
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2.68 g
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20 mL
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13 mL
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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